L-Leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-histidine
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Overview
Description
L-Leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-histidine is a synthetic peptide composed of seven amino acids: leucine, phenylalanine, alanine, and histidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The N-terminal protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinal.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield histidinal, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-histidine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of novel biomaterials and as a component in peptide-based sensors.
Mechanism of Action
The mechanism of action of L-Leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s activity or conformation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.
N-Formylmethionyl-leucyl-phenylalanine: A tripeptide involved in immune response signaling.
Properties
CAS No. |
290820-52-9 |
---|---|
Molecular Formula |
C39H61N9O8 |
Molecular Weight |
784.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C39H61N9O8/c1-21(2)14-28(40)35(51)45-31(17-26-12-10-9-11-13-26)38(54)47-30(16-23(5)6)37(53)46-29(15-22(3)4)36(52)44-24(7)33(49)43-25(8)34(50)48-32(39(55)56)18-27-19-41-20-42-27/h9-13,19-25,28-32H,14-18,40H2,1-8H3,(H,41,42)(H,43,49)(H,44,52)(H,45,51)(H,46,53)(H,47,54)(H,48,50)(H,55,56)/t24-,25-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
BDDKAHMDGUFTIY-WUCONBCXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Origin of Product |
United States |
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